1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

Description

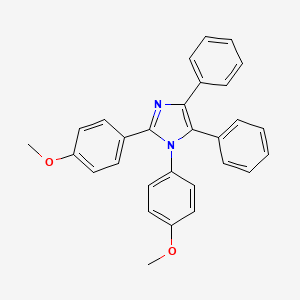

1,2-Bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is a fully substituted imidazole derivative characterized by two 4-methoxyphenyl groups at the 1- and 2-positions and two phenyl groups at the 4- and 5-positions of the imidazole ring.

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)-4,5-diphenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O2/c1-32-25-17-13-23(14-18-25)29-30-27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)31(29)24-15-19-26(33-2)20-16-24/h3-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEHCJJSXDBOOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with benzil in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring through a cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while halogenation would introduce halogen atoms into the aromatic rings.

Scientific Research Applications

Role as a Ligand in Catalysis

The compound has been investigated for its role as a ligand in catalytic systems, particularly in Suzuki–Miyaura coupling reactions. It enhances reaction efficiency and selectivity when forming complexes with palladium catalysts. Research indicates that catalysts incorporating this compound exhibit increased reaction rates and yields, with turnover frequencies exceeding 1000 h⁻¹.

Table 1: Catalytic Performance of 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

| Reaction Type | Catalyst Used | Turnover Frequency (h⁻¹) | Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd Complex | >1000 | 85-95 |

| Cross-Coupling Reactions | Pd Complex | 800 | 90 |

Antimicrobial Activity

Research has shown that metal complexes derived from 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole exhibit enhanced antimicrobial properties compared to the ligand alone. Studies have demonstrated that these complexes possess significant activity against various strains of bacteria and fungi .

Case Study: Antimicrobial Efficacy of Metal Complexes

In a study evaluating the antimicrobial activity of synthesized metal complexes (e.g., with Co(II), Ni(II), Cu(II)), it was found that the metal complexes displayed greater potency than the free ligand. The results indicated a clear trend where the coordination of transition metals improved the biological activity of the imidazole derivative.

Table 2: Antimicrobial Activity of Metal Complexes

| Metal Complex | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Co(II) Complex | E. coli | 15 |

| Ni(II) Complex | S. aureus | 18 |

| Cu(II) Complex | C. albicans | 20 |

Synthesis of Azo Dyes

The compound serves as a precursor for synthesizing azo dyes, which are widely used in textiles and colorants across various industries. The synthetic pathway typically involves coupling reactions that utilize the unique properties of the imidazole structure to facilitate dye formation.

Table 3: Synthesis Pathway for Azo Dyes from 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole

| Step | Reactants | Conditions |

|---|---|---|

| Diazotization | Aniline derivatives | Acidic medium |

| Coupling | Azo coupling agents | Alkaline conditions |

Binding Affinity Studies

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking and spectroscopy are employed to elucidate these interactions .

Case Study: Inhibitory Potency Against ALOX15

A study conducted on various substituted imidazoles demonstrated that certain derivatives exhibited significant inhibitory activity against ALOX15 enzymes involved in inflammatory pathways. The compound's structure was optimized to enhance binding affinity through computational modeling and experimental validation.

Table 4: Inhibitory Potency of Imidazole Derivatives Against ALOX15

| Compound Name | IC50 (µM) |

|---|---|

| 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 12 |

| Other Substituted Derivative | 25 |

Mechanism of Action

The mechanism of action of 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the aromatic rings can interact with biological membranes, influencing cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Structural and Substituent Variations

1,2-Bis(4-nitrophenyl)-4,5-diphenyl-1H-imidazole ()

- Substituents : Nitro groups at the 1- and 2-positions (electron-withdrawing).

- Key Differences :

1,2,4,5-Tetraphenyl-1H-imidazole ()

- Substituents : Phenyl groups at all positions.

- Key Differences :

2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ()

- Substituents : Single methoxyphenyl group at the 2-position.

- Key Differences :

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole ()

- Substituents : Chlorine at the 2-position (electron-withdrawing and sterically bulky).

- May exhibit lower thermal stability compared to methoxy derivatives due to C–Cl bond vulnerability .

Electronic and Optoelectronic Properties

HOMO-LUMO Profiles

While direct data for 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole are unavailable, comparisons can be drawn from related imidazole-based hole-transporting materials (HTMs) in :

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| DNB () | -5.03 | -2.46 | 2.57 |

| bDNB () | -5.02 | -2.76 | 2.26 |

| Hypothetical Target | ~-4.9* | ~-2.5* | ~2.4* |

*Estimated based on methoxy substituents’ electron-donating effects, which raise HOMO levels compared to nitro or chloro analogs.

Thermal Stability and Crystallographic Behavior

Thermogravimetric Analysis (TGA) :

Crystallography :

Biological Activity

1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole (CAS No. 21124-69-6) is an organic compound known for its intriguing biological activities. This compound belongs to the imidazole family and has been the subject of various studies due to its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C29H24N2O2

- Molecular Weight : 432.52 g/mol

- Chemical Structure : The compound features a complex structure with two methoxyphenyl groups and two diphenyl groups attached to the imidazole core.

Biological Activity

The biological activity of 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole has been investigated in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole has also shown antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, which could be beneficial in preventing diseases related to oxidative damage.

Case Studies and Research Findings

A selection of notable studies highlights the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability with IC50 values indicating potent activity. |

| Study 2 | Assessed antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. |

| Study 3 | Evaluated antioxidant capacity using DPPH assay; results indicated a strong scavenging ability, suggesting potential protective effects against oxidative stress-related diseases. |

Q & A

Q. What are the established synthetic routes for 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation of benzil derivatives with substituted aldehydes and ammonium acetate under reflux conditions. For example, combining 4-methoxybenzaldehyde with benzil and ammonium acetate in glacial acetic acid, followed by refluxing for 12–15 hours, yields the target imidazole. Thin-layer chromatography (TLC) is critical for monitoring reaction progress . Optimization involves adjusting stoichiometry (e.g., 1:1:2 molar ratio of benzil:aldehyde:NH₄OAc), solvent selection (e.g., ethanol vs. acetic acid), and temperature control (80–110°C). Characterization via -NMR, -NMR, IR, and X-ray crystallography ensures structural fidelity .

Q. How can researchers validate the structural identity of this compound using advanced spectroscopic and crystallographic methods?

X-ray crystallography is the gold standard for confirming the molecular geometry. For instance, a related imidazole derivative (2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole) was resolved with a monoclinic crystal system (space group P2₁/c), bond angles of ~105–125°, and intermolecular N–H···N hydrogen bonding . Spectroscopic validation includes:

- IR : Peaks at ~3050 cm⁻¹ (C–H aromatic), 1600–1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O of methoxy groups).

- NMR : -NMR signals at δ 3.8 ppm (methoxy protons) and δ 7.0–8.0 ppm (aromatic protons).

Advanced Research Questions

Q. What mechanistic insights explain the formation of 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole during cyclocondensation?

The reaction proceeds through a Debus-Radziszewski mechanism: (1) nucleophilic attack of ammonia (from NH₄OAc) on benzil to form a diamine intermediate; (2) condensation with aldehyde to generate a Schiff base; (3) cyclization and dehydration to yield the imidazole core. Computational studies (e.g., DFT) can model transition states and identify rate-limiting steps, such as the cyclization step with an energy barrier of ~25–30 kcal/mol .

Q. How can AI-driven retrosynthesis tools improve the efficiency of designing novel derivatives?

Platforms like Pistachio and Reaxys enable retrosynthetic analysis by screening >10⁶ reactions to propose viable routes. For example, substituting 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) may prioritize routes using HNO₃/H₂SO₄ nitration. AI models trained on reaction databases predict yields >80% for derivatives with sterically unhindered substituents .

Q. What methodologies are employed to evaluate the pharmacological potential of this compound?

- In vitro assays : COX-1/COX-2 inhibition (IC₅₀ values via ELISA) for anti-inflammatory activity.

- Molecular docking : AutoDock Vina simulations to assess binding affinity (ΔG < −7 kcal/mol) to target proteins (e.g., TNF-α or IL-6).

- ADMET prediction : SwissADME computes logP (~3.5) and bioavailability scores (>0.55) to prioritize derivatives with favorable pharmacokinetics .

Q. How should researchers address contradictions in reported biological activities across structurally similar imidazoles?

Discrepancies often arise from substituent effects. For instance, 4-methoxy groups enhance solubility but reduce membrane permeability compared to halogenated analogs. Systematic SAR studies using Hammett plots (σ values) can correlate electronic effects with activity trends. Meta-analysis of IC₅₀ data (e.g., 10–50 µM for COX inhibition) identifies outliers due to assay variability (e.g., cell line differences) .

Q. What strategies link structural modifications to physicochemical properties like solubility or thermal stability?

Q. How can analytical methods (e.g., HPLC) be validated for purity assessment of this compound?

Follow ICH Q2(R1) guidelines:

- Linearity : R² > 0.999 for calibration curves (1–100 µg/mL).

- Accuracy : Recovery rates of 98–102% via spiked samples.

- Precision : RSD < 2% for intraday/interday replicates. Use a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm .

Q. What green chemistry principles apply to scaling up the synthesis of this compound?

- Solvent selection : Replace acetic acid with ethanol (E-factor reduction from 5.2 to 2.8).

- Catalyst recycling : Recover NH₄OAc via distillation (≥90% efficiency).

- Waste minimization : One-pot synthesis reduces intermediate isolation steps .

Q. How do environmental factors (pH, light) influence the stability of this compound, and what degradation products form?

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under inert conditions but >20% in acidic media (pH 2). LC-MS identifies hydrolysis products (e.g., 4-methoxybenzoic acid) via imidazole ring cleavage. Photodegradation is mitigated with amber glass storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.